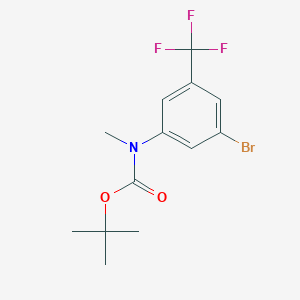![molecular formula C17H9F2NO4 B6351332 N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95% CAS No. 278183-63-4](/img/structure/B6351332.png)
N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide (95%) is an organic compound with a wide range of applications in chemical synthesis and scientific research. It is a colorless solid that is soluble in most organic solvents and is commonly used in laboratory experiments. The chemical structure of N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide (95%) is composed of a phthalimide ring with two vinyl groups and two difluorobenzodioxol groups. This compound has a variety of unique properties that make it suitable for use in a wide range of applications.
Mecanismo De Acción
N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide (95%) has a variety of mechanisms of action, depending on the application. In the synthesis of organic light-emitting diodes, the compound acts as an electron-donating agent, allowing for the efficient transfer of electrons from the anode to the cathode. In the synthesis of new drugs, the compound acts as a catalyst, allowing for the efficient conversion of starting materials into the desired product. In the synthesis of novel compounds, the compound acts as a nucleophile, allowing for the formation of new bonds.
Biochemical and Physiological Effects
N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide (95%) has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. It has also been shown to have an inhibitory effect on the enzyme glutathione reductase, which is involved in the metabolism of glutathione. In addition, it has been shown to have a stimulatory effect on the enzyme adenosine triphosphatase, which is involved in the production of adenosine triphosphate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers. Additionally, it has a low toxicity, making it safe to use in experiments. However, the compound has a low solubility in water and is not very stable in the presence of light or heat, making it difficult to use in certain experiments.
Direcciones Futuras
N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide (95%) has a great potential for use in a variety of scientific applications. Possible future directions for this compound include its use in the synthesis of new drugs, its application in the design of new materials for use in solar cells, its use in the production of organic light-emitting diodes, and its use in the synthesis of novel compounds. Additionally, further research could be done to explore the biochemical and physiological effects of this compound and to develop new methods of synthesis.
Métodos De Síntesis
N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide (95%) is synthesized using a two-step process. The first step involves the reaction of 2-chloro-1,3-benzodioxol-5-yl acetate with N-phthalimide in a solvent-free reaction. This reaction produces a mixture of the desired product and a byproduct, 2,2-difluoro-1,3-benzodioxol-5-yl acetate. The second step involves the reaction of the desired product with vinylmagnesium bromide in the presence of a copper(I) catalyst to produce the desired product.
Aplicaciones Científicas De Investigación
N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide (95%) is widely used in scientific research due to its unique properties. It has been used in a variety of research studies, including studies of its effect on the structure and function of proteins, its role in the synthesis of novel compounds, and its application in the synthesis of new drugs. It has also been used in the synthesis of organic light-emitting diodes and in the development of new materials for use in solar cells.
Propiedades
IUPAC Name |
2-[(E)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2NO4/c18-17(19)23-13-6-5-10(9-14(13)24-17)7-8-20-15(21)11-3-1-2-4-12(11)16(20)22/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCQNSEGWUPOM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC3=CC4=C(C=C3)OC(O4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/C3=CC4=C(C=C3)OC(O4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)




![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)



